2-sec-Butoxy-6-chloro-4-aminopyrimidine
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Overview
Description
2-sec-Butoxy-6-chloro-4-aminopyrimidine is a heterocyclic aromatic compound belonging to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-sec-Butoxy-6-chloro-4-aminopyrimidine typically involves the reaction of 2,6-dichloro-4-aminopyrimidine with sodium sec-butoxide. The process begins by dissolving sodium metal in sec-butanol to form sodium sec-butoxide. This solution is then reacted with 2,6-dichloro-4-aminopyrimidine under reflux conditions for several hours. The reaction mixture is subsequently evaporated, and the residue is treated with water and extracted with chloroform .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-sec-Butoxy-6-chloro-4-aminopyrimidine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 6 can be replaced by various nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the butoxy group.
Aromatic Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium sec-butoxide, various amines, and other nucleophiles.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield various aminopyrimidine derivatives .
Scientific Research Applications
2-sec-Butoxy-6-chloro-4-aminopyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antiviral and antibacterial agents.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-sec-Butoxy-6-chloro-4-aminopyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the derivatives synthesized from this compound .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dichloropyrimidine: Shares a similar pyrimidine core structure but lacks the butoxy group.
2-sec-Butoxy-4,6-dichloropyrimidine: Similar structure but with different substitution patterns.
Uniqueness
2-sec-Butoxy-6-chloro-4-aminopyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butoxy group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
284681-71-6 |
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Molecular Formula |
C15H18N2O2S |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
4-butan-2-yloxy-2-(2-methylphenyl)sulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H18N2O2S/c1-4-11(3)19-14-9-13(18)16-15(17-14)20-12-8-6-5-7-10(12)2/h5-9,11H,4H2,1-3H3,(H,16,17,18) |
InChI Key |
MCTSEKCIWRSVNL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=CC(=O)NC(=N1)SC2=CC=CC=C2C |
Origin of Product |
United States |
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